molecular formula C21H22N2O2 B11126758 2-(1-isopropyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)acetamide

2-(1-isopropyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)acetamide

Cat. No.: B11126758
M. Wt: 334.4 g/mol
InChI Key: WBRQRDVVYNETME-UHFFFAOYSA-N
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Description

2-(1-isopropyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isopropyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the indole derivative with an appropriate acylating agent such as acetic anhydride or acetyl chloride.

    Phenylethyl Group Addition: The phenylethyl group can be added through a Friedel-Crafts acylation reaction using phenylacetyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, especially at the indole nitrogen, using electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced acetamide derivatives.

    Substitution: N-alkylated indole derivatives.

Scientific Research Applications

2-(1-isopropyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)acetamide may have several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-isopropyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)acetamide
  • 2-(1-ethyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)acetamide
  • 2-(1-propyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)acetamide

Uniqueness

2-(1-isopropyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)acetamide is unique due to the presence of the isopropyl group at the indole nitrogen, which may influence its biological activity and physicochemical properties. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-phenacyl-2-(1-propan-2-ylindol-3-yl)acetamide

InChI

InChI=1S/C21H22N2O2/c1-15(2)23-14-17(18-10-6-7-11-19(18)23)12-21(25)22-13-20(24)16-8-4-3-5-9-16/h3-11,14-15H,12-13H2,1-2H3,(H,22,25)

InChI Key

WBRQRDVVYNETME-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NCC(=O)C3=CC=CC=C3

Origin of Product

United States

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